
2-Phenylthiazole-4,5-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylthiazole-4,5-dicarbonyl dichloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two carbonyl chloride groups at the 4 and 5 positions of the thiazole ring, along with a phenyl group at the 2 position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthiazole-4,5-dicarbonyl dichloride typically involves the reaction of 2-phenylthiazole with phosgene (carbonyl dichloride) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the highly reactive phosgene from decomposing or reacting with moisture. The reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are strictly implemented due to the hazardous nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
2-Phenylthiazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride groups can be reduced to aldehydes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine, pyridine).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).
Major Products Formed
Substitution: Amides, esters, thioesters.
Reduction: Aldehydes, alcohols.
Oxidation: Phenolic derivatives.
Scientific Research Applications
2-Phenylthiazole-4,5-dicarbonyl dichloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including potential drugs for treating diseases such as Alzheimer’s and cancer.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly targeting cholinesterase enzymes, which are relevant in neurodegenerative diseases.
Material Science: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Industrial Applications: The compound is utilized in the production of agrochemicals, biocides, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylthiazole-4,5-dicarbonyl dichloride involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinesterase inhibitors are used to alleviate symptoms by increasing acetylcholine levels in the brain.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the carbonyl chloride groups, making it less reactive in certain chemical reactions.
2-Phenylthiazole-4-carboxylic acid: Contains a carboxylic acid group instead of carbonyl chloride, leading to different reactivity and applications.
2-Phenylthiazole-4,5-dicarboxylic acid: Contains carboxylic acid groups at the 4 and 5 positions, offering different chemical properties and uses.
Uniqueness
2-Phenylthiazole-4,5-dicarbonyl dichloride is unique due to the presence of two highly reactive carbonyl chloride groups, which allow for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of various complex molecules, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H5Cl2NO2S |
|---|---|
Molecular Weight |
286.1 g/mol |
IUPAC Name |
2-phenyl-1,3-thiazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C11H5Cl2NO2S/c12-9(15)7-8(10(13)16)17-11(14-7)6-4-2-1-3-5-6/h1-5H |
InChI Key |
NIYPZYACCDBLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


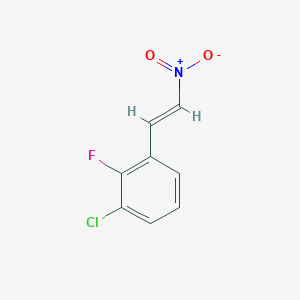
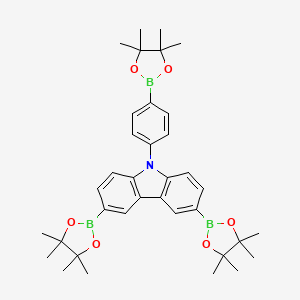
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)

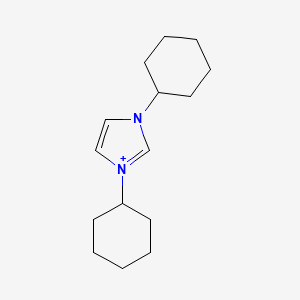
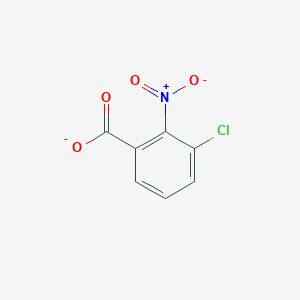

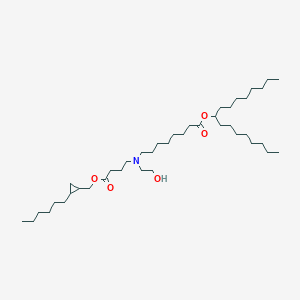
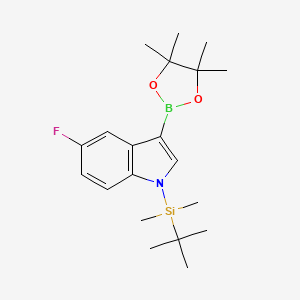


![3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357166.png)
![6-(4-Isopropylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357169.png)

